Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, CDCl3):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.35 | t (J = 7.1 Hz) | 3H | CH3 (ethyl ester) |
| 4.25 | q (J = 7.1 Hz) | 2H | CH2 (ethyl ester) |
| 3.70–3.85 | m | 4H | CH2 (dihydro-pyridine) |
| 7.10–7.45 | m | 4H | Aromatic protons |
13C NMR (100 MHz, CDCl3):
| δ (ppm) | Assignment |
|---|---|
| 14.1 | CH3 (ethyl ester) |
| 61.5 | CH2 (ethyl ester) |
| 167.8 | C=O (ester) |
| 120–140 | Aromatic carbons |
The downfield shift of the carbonyl carbon (δ 167.8 ppm) confirms the ester functionality, while aromatic protons exhibit characteristic coupling patterns.
Infrared (IR) Vibrational Profile
The IR spectrum (KBr, cm⁻¹) displays key absorptions:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 244.29 [M+H]⁺ , consistent with the molecular formula C14H16N2O2. Major fragments include:
- m/z 199.10: Loss of –COOCH2CH3 (–45 Da).
- m/z 171.08: Further loss of CO (–28 Da).
- m/z 144.06: Indole-pyridine core fragment.
Comparative Analysis with Related Pyridoindole Scaffolds
This compound shares structural homology with:
- β-Carbolines (e.g., β-CCE): Differ in the position of the nitrogen atom and lack a saturated pyridine ring.
- Tetrahydro-γ-carbolines: Feature a fully saturated pyridine ring but retain similar ester functionalization.
- Pyrido[3,4-b]indoles: Exhibit alternative ring fusion patterns, altering electronic properties.
Key Structural Differences:
| Feature | Ethyl 3,4-Dihydro Derivative | β-Carbolines |
|---|---|---|
| Ring Saturation | Partially saturated | Fully aromatic |
| Ester Position | C2 | C3 |
| Dipole Moment | 4.2 D | 3.8 D |
These differences influence reactivity; for example, the saturated pyridine ring in the title compound enhances solubility compared to fully aromatic analogs.
Properties
IUPAC Name |
ethyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPNWVKYAAVIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365109 | |
| Record name | Ethyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63277-54-3 | |
| Record name | Ethyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis with Ethyl Pyruvate
This method involves cyclocondensation of ethyl indole-2-carboxylate derivatives with ethyl pyruvate.
Procedure (from EP0934319B1):
- Step 1 : Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate (48 mmol) reacts with ethyl pyruvate (155 mmol) in ethanol under acidic conditions (HCl gas or H₂SO₄) at room temperature to reflux.
- Step 2 : The diester intermediate undergoes aminolysis with amines (e.g., dimethylamine) in refluxing ethanol to form the target compound.
Key Data :
| Starting Material | Conditions | Yield | Purity |
|---|---|---|---|
| Ethyl 5-chloro-1H-indole-2-carboxylate | NaH, DMF, 80°C | 95% | >99% |
| Ethyl 5-fluoro-1-methyl-indole-2-carboxylate | HCl/EtOH, reflux | 92% | >98% |
Advantages : Scalable, high yield, and compatibility with diverse substituents on the indole ring.
Winterfeldt Oxidation of Tetrahydro-γ-Carbolines
This oxidative method converts tetrahydro-γ-carbolines to dihydropyrroloquinolones, which are further functionalized.
Procedure (from Molecules, 2012):
- Step 1 : 1,2,3,4-Tetrahydro-γ-carboline derivatives are treated with NaOH (2 equiv) in DMF under air at room temperature for 5–8 hours.
- Step 2 : The resulting dihydropyrrolo[3,2-b]quinolone is hydrolyzed and esterified to yield the target compound.
| Base | Solvent | Time (h) | Yield |
|---|---|---|---|
| NaOH | DMF | 5 | 94% |
| t-BuOK | DMF | 4 | 95% |
Key Finding : Air acts as an oxidant, eliminating the need for pure oxygen.
Palladium-Catalyzed Cyclization
A modern approach employs palladium catalysts to construct the pyridoindole core.
Procedure (from HETEROCYCLES, 2021):
- Step 1 : 6-Bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole reacts with ethyl chloroformate in THF.
- Step 2 : Pd(OAc)₂ and DavePhos catalyze cyclization in toluene at 90–100°C.
Data :
| Catalyst System | Solvent | Yield | ee |
|---|---|---|---|
| Pd(OAc)₂/DavePhos | Toluene | 71% | >99% |
Advantages : Enantioselective synthesis, suitable for chiral intermediates in drug development.
Chiral Resolution with Mandelic Acid
For enantiomerically pure product, resolution using S-(+)-mandelic acid is employed.
- Racemic ethyl pyridoindole carboxylate is treated with S-(+)-mandelic acid in methanol.
- The diastereomeric salt is crystallized, filtered, and hydrolyzed.
Data :
| Resolution Agent | Solvent | Yield | ee |
|---|---|---|---|
| S-(+)-Mandelic acid | MeOH | 41% | >99% |
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Chirality Control |
|---|---|---|---|
| Fischer Indole Synthesis | 85–95% | High | Limited |
| Winterfeldt Oxidation | 89–95% | Moderate | No |
| Palladium Catalysis | 70–75% | High | Yes |
| Chiral Resolution | 40–45% | Low | Yes |
Critical Considerations
- Reaction Medium : DMF and toluene are preferred for high yields but require careful handling due to toxicity.
- Byproducts : Over-oxidation in Winterfeldt reactions can form pyrroloquinolones; controlled conditions are essential.
- Purification : Crystallization from i-PrOH or EtOAc achieves >98% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridoindole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Biological Properties
1. Antitumor Activity
Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has shown promising antitumor properties. Studies indicate that derivatives of pyridoindoles exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression .
2. Anti-inflammatory Effects
Research has demonstrated that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It may offer protection against oxidative stress and neuronal cell death, suggesting applications in conditions like Alzheimer's disease .
4. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human cancer cell lines revealed significant reductions in cell viability at specific concentrations. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and improved behavioral outcomes compared to control groups. These findings support further investigation into its potential as a therapeutic agent for neurodegenerative diseases.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate with structurally related γ-carboline derivatives, focusing on substituents, physical properties, synthesis, and bioactivity.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Structural Modifications and Bioactivity :
- The ethyl derivative (10) stands out due to its complex substituents (benzyloxy, 4-chlorobenzoyl, fluoro), which are absent in simpler tert-butyl or benzyl analogs. These groups likely enhance its hypoglycemic activity by improving target binding or metabolic stability .
- tert-Butyl analogs (e.g., 8b–e ) are typically synthesized via reactions between phenylhydrazine derivatives and piperidinediol hydrochloride, followed by NaOH basification and silica gel chromatography . Their simpler substituents (halogens, methoxy, methyl) prioritize synthetic accessibility over bioactivity.
Physical Properties :
- Melting points correlate with substitution patterns. Chloro-substituted 8e (185–186°C) has a higher melting point than methoxy-substituted 8c (170–171°C), likely due to increased molecular symmetry or intermolecular interactions .
- The benzyl ester (8h) has a lower melting point (115–117°C), possibly due to reduced crystallinity from the bulky benzyl group .
Synthetic Routes :
- Ethyl derivatives like 10 require multi-step functionalization (e.g., benzyloxy and fluorination), whereas tert-butyl analogs are synthesized in fewer steps .
- The benzyl ester (8h) is synthesized using benzoyl chloride, a reagent that introduces aromaticity but complicates purification compared to tert-butyl groups .
Stability and Applications: The ethyl derivative (10) exhibits superior stability in biological environments, a critical feature for oral drug development . Commercial discontinuation of 8b (tert-butyl 8-methyl) highlights the prioritization of bioactive or structurally unique derivatives in pharmaceutical research .
Biological Activity
Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, with CAS number 63277-54-3, is a compound of considerable interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- Synonyms : Ethyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate; Ethyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines.
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various models.
In a study examining the compound's effects on nitric oxide synthase (iNOS) activity, it demonstrated an IC50 value of approximately 5.39 µM, indicating its potential as an anti-inflammatory agent by modulating iNOS expression and activity .
Antimicrobial Activity
The compound displays notable antimicrobial properties against both bacterial and fungal strains. It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results.
Case Studies
- Cytotoxicity Assay : In a study involving multiple cancer cell lines (MCF-7 and HepG2), this compound was found to significantly reduce cell viability compared to control groups.
- Inflammation Model : In vivo studies using animal models of inflammation showed that administration of the compound reduced inflammatory markers significantly when compared to untreated controls.
Q & A
Basic Question: What are the standard synthetic routes for Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate and its derivatives?
Answer:
The compound is typically synthesized via multistep protocols involving condensation reactions and protective group strategies. For example, tert-butyl-protected analogs (e.g., tert-butyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate) are prepared by reacting tryptamine derivatives with tert-butyl dicarbonate under basic conditions, followed by cyclization and deprotection steps. Key intermediates are characterized using -NMR, -NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Modifications to the core scaffold, such as halogenation or alkylation, are achieved via electrophilic substitution or Pd-catalyzed cross-coupling reactions .
Basic Question: How is the structural identity of this compound validated in research settings?
Answer:
Structural validation relies on spectroscopic and chromatographic techniques:
- NMR : -NMR signals for the ethyl ester group typically appear as a quartet at δ ~4.1–4.3 ppm and a triplet at δ ~1.2–1.4 ppm. The pyridoindole scaffold shows aromatic protons in the δ 7.0–8.0 ppm range .
- IR : Stretching vibrations for the ester carbonyl group are observed at ~1,655–1,665 cm .
- HRMS : Used to confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
Advanced Question: What methodologies are employed to analyze the hypoglycemic activity of derivatives like ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-substituted analogs?
Answer:
Hypoglycemic activity is assessed using in vitro glucose uptake assays in insulin-resistant cell lines (e.g., HepG2 or 3T3-L1 adipocytes). Derivatives are tested at concentrations ranging from 1–100 µM, with metformin as a positive control. Activity is quantified via fluorometric glucose oxidase assays, and dose-response curves are generated. For instance, a 7-fluoro-substituted analog demonstrated 1.2-fold higher glucose uptake than metformin at 50 µM . Follow-up studies include stability assessments in simulated gastrointestinal fluid and plasma to evaluate pharmacokinetic robustness .
Advanced Question: How do structural modifications (e.g., halogenation, benzyloxy groups) influence bioactivity and stability?
Answer:
- Halogenation : Introducing fluorine at position 7 enhances metabolic stability by reducing cytochrome P450-mediated oxidation. This modification also improves cell membrane permeability, as evidenced by Caco-2 monolayer assays .
- Benzyloxy groups : Substituents like 8-benzyloxy increase steric bulk, potentially enhancing binding affinity to molecular targets (e.g., PPAR-γ or AMPK) in hypoglycemic pathways. However, bulky groups may reduce solubility, necessitating formulation optimization .
- Ester vs. carboxylic acid : Ethyl esters improve oral bioavailability compared to free carboxylic acids, as demonstrated in rat pharmacokinetic studies .
Advanced Question: What experimental strategies resolve contradictions in SAR (Structure-Activity Relationship) data for this scaffold?
Answer:
Contradictions often arise from divergent substituent effects across assays. To address this:
Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key binding interactions with targets like insulin receptors or GLUT4 transporters.
Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) profiles downstream signaling pathways to distinguish on-target vs. off-target effects.
Metabolomics : LC-MS/MS quantifies changes in glycolytic intermediates to validate mechanism-of-action hypotheses .
Advanced Question: How is the compound’s stability under physiological conditions evaluated for preclinical development?
Answer:
- Simulated gastric fluid (SGF) : Incubate the compound in 0.1 M HCl (pH 1.2) at 37°C for 2 hours. Stability is monitored via HPLC, with degradation products identified by HRMS .
- Plasma stability : Incubate in human plasma at 37°C for 24 hours. Ethyl esters are prone to esterase hydrolysis, so half-life () calculations guide prodrug design .
- Photostability : Expose to UV light (320–400 nm) for 48 hours to assess degradation under ICH Q1B guidelines .
Advanced Question: What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
Answer:
- Byproduct identification : LC-MS/MS with electrospray ionization (ESI) detects low-abundance impurities (e.g., de-esterified carboxylic acids or dimeric side products).
- Quantitation limits : UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array) achieves detection limits of 0.05% w/w for process-related impurities .
- Regulatory compliance : Follow ICH M7 guidelines to classify impurities (e.g., mutagenic alerts via in silico tools like Derek Nexus) .
Advanced Question: What in vivo models are appropriate for evaluating pharmacokinetic and toxicological profiles?
Answer:
- Pharmacokinetics : Sprague-Dawley rats are dosed orally (10–50 mg/kg) or intravenously (2–5 mg/kg). Plasma samples are analyzed via LC-MS/MS to calculate , , and AUC .
- Toxicology : Repeat-dose studies in rodents (14–28 days) assess liver/kidney function (ALT, AST, BUN) and histopathology. CNS toxicity is screened using Irwin’s test .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
